molecular formula C9H10BrNO2 B1383430 2-Amino-6-bromo-3,5-dimethylbenzoic acid CAS No. 1603580-85-3

2-Amino-6-bromo-3,5-dimethylbenzoic acid

Cat. No. B1383430
CAS RN: 1603580-85-3
M. Wt: 244.08 g/mol
InChI Key: FXJHSAVSFVZTMC-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3,5-dimethylbenzoic acid is a chemical compound belonging to the group of benzoic acids. It has a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds like 2-amino-4,5-dimethylbenzoic acid has been achieved through various processes, including condensation and oxidation, with a yield of 34.3%. These synthesis methods are characterized using techniques like Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).
  • Complexes with similar structures, such as Cd(II) coordinate complexes derived from 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid, have been synthesized and characterized using various analytical techniques. These complexes exhibit antibacterial and antifungal activities (Sudad A. Jaber, H. A. Kyhoiesh, Sajjad H. Jawad, 2021).

Applications in Catalysis and Synthesis

  • Electrochemical carboxylation of related compounds, like 2-amino-5-bromopyridine, with CO2 in ionic liquids has been investigated. This process yields products like 6-aminonicotinic acid with high selectivity and yield, demonstrating potential applications in catalysis and organic synthesis (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).

Formation of Polyheterocyclic Ring Systems

  • 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound structurally similar to 2-amino-6-bromo-3,5-dimethylbenzoic acid, has been used as a precursor for constructing new polyheterocyclic ring systems. These systems have potential uses in developing novel pharmaceuticals and materials (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).

Antioxidant Activity

  • Similar compounds like 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes have been synthesized and evaluated for their antioxidant properties. These studies contribute to understanding the structure-activity relationships of such compounds and their potential therapeutic applications (M. Queiroz, I. Ferreira, R. Calhelha, L. Estevinho, 2007).

Safety and Hazards

The safety data sheet indicates that 2-Amino-6-bromo-3,5-dimethylbenzoic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

properties

IUPAC Name

2-amino-6-bromo-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-4-3-5(2)8(11)6(7(4)10)9(12)13/h3H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJHSAVSFVZTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)C(=O)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromo-3,5-dimethylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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